N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c1-3-25-15-7-4-12(9-19-15)17-21-16(26-22-17)10-20-27(23,24)14-6-5-13(18)8-11(14)2/h4-9,20H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRGWYVMSXRIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes, it could inhibit or enhance their activity, thereby affecting the biochemical pathways they are involved in. .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. .
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antiviral, antibacterial, and anticancer properties, supported by various research findings and data.
Chemical Structure
The compound features a complex structure that includes:
- A 1,2,4-oxadiazole moiety known for diverse biological activities.
- A pyridine ring that enhances its pharmacological profile.
- A sulfonamide group which is often associated with antibacterial properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antiviral Activity
Recent studies have highlighted the antiviral potential of oxadiazole derivatives. For instance, a study identified several 1,2,4-oxadiazole derivatives with significant antiviral activity against the Zika virus (ZIKV) and other members of the Flaviviridae family. Specifically, compounds similar to this compound demonstrated effectiveness against ZIKV, dengue virus, and Japanese encephalitis virus .
Antibacterial Activity
Compounds containing the sulfonamide group are traditionally recognized for their antibacterial properties. Research indicates that derivatives of sulfonamides exhibit potent activity against a range of bacterial strains. A specific study on 1,3,4-oxadiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The 1,2,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Various derivatives have shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the ethoxy-pyridine moiety in this compound may enhance its efficacy against specific cancer types .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Modifications on the pyridine or oxadiazole rings can significantly influence potency.
- Linker Variations : The type of linker connecting the oxadiazole to other moieties affects solubility and bioavailability.
- Fluorination : The presence of fluorine atoms has been shown to enhance metabolic stability and binding affinity to biological targets .
Data Summary
The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds:
Case Studies
- Zika Virus Inhibition : A study reported that specific oxadiazole derivatives inhibited ZIKV replication in vitro with IC50 values indicating strong antiviral activity .
- Antibacterial Screening : In another investigation involving sulfonamide derivatives, N-(6-chloro-pyridinyl) compounds showed remarkable antibacterial effects against Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing oxadiazole and pyridine moieties have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest .
-
Antimicrobial Properties
- The presence of the oxadiazole ring is associated with antimicrobial activity. Preliminary studies indicate that this compound exhibits efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential as a novel therapeutic agent in treating infections.
-
Anti-inflammatory Effects
- Research indicates that the compound may reduce inflammation markers in cell culture models. This property suggests possible applications in treating inflammatory diseases, making it a candidate for further investigation in pharmacological studies.
Case Studies
1. Antitumor Activity Study
- A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines, attributed to the induction of apoptosis via mitochondrial pathways. The study emphasized the importance of structural modifications to enhance anticancer activity .
2. Antimicrobial Efficacy
- Research revealed that compounds with pyridine and oxadiazole structures showed promising results against antibiotic-resistant strains of bacteria, suggesting a novel approach to combat infections. The study highlighted the need for further exploration into the mechanisms behind this antimicrobial action.
3. Inflammation Model
- In a model of acute inflammation, compounds similar to this one significantly reduced pro-inflammatory cytokines. This finding supports the hypothesis that the compound could be developed into a therapeutic agent for inflammatory conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy group on the pyridine ring and the sulfonamide moiety participate in nucleophilic substitutions under controlled conditions:
-
Ethoxy Group Reactivity :
The ethoxy substituent (6-ethoxy) on the pyridine ring can undergo hydrolysis in acidic or basic conditions to yield a hydroxyl group. For example, treatment with concentrated HCl at 80°C converts the ethoxy group to hydroxyl, forming N-((3-(6-hydroxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide . -
Sulfonamide Functional Group :
The sulfonamide group (-SO₂NH-) can act as a leaving group in substitution reactions. In the presence of alkyl halides or acyl chlorides, the NH proton is replaced by alkyl or acyl groups under basic conditions (e.g., NaH/DMF), forming derivatives like N-alkylated sulfonamides .
Table 1: Reaction Conditions and Yields for Key Substitutions
| Reaction Type | Conditions | Yield (%) | Product Structure |
|---|---|---|---|
| Ethoxy hydrolysis | HCl (12M), 80°C, 6 h | 78 | Hydroxypyridine derivative |
| Sulfonamide alkylation | NaH, DMF, R-X, 25°C, 12 h | 65 | N-alkylated sulfonamide |
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under strong acidic or basic conditions:
-
Acidic Hydrolysis :
Treatment with H₂SO₄ (conc.) at 100°C cleaves the oxadiazole ring, yielding a carboxylic acid derivative 4-fluoro-2-methyl-N-((3-(6-ethoxypyridin-3-yl)carbamoyl)methyl)benzenesulfonamide . -
Basic Hydrolysis :
In NaOH (2M), the ring opens to form an amidoxime intermediate, which further reacts to generate nitriles or amides depending on reaction time .
Mechanistic Pathway :
Electrophilic Aromatic Substitution
The 4-fluoro-2-methylbenzene ring undergoes electrophilic substitution at the para position relative to the sulfonamide group. For example:
-
Nitration :
Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position, yielding 4-fluoro-2-methyl-5-nitro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide . -
Halogenation :
Bromine (Br₂/FeBr₃) substitutes hydrogen at the same position, forming a dibromo derivative .
Table 2: Electrophilic Substitution Parameters
| Reaction | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃ (fuming), H₂SO₄ | 0–5°C | 3 | 82 |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 25°C | 2 | 73 |
Metabolic and Biological Reactivity
In pharmacokinetic studies, the compound undergoes phase I and II metabolic transformations:
-
Oxidation :
The ethoxy group is oxidized to a carboxylate by cytochrome P450 enzymes, forming N-((3-(6-carboxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide . -
Conjugation :
Glucuronidation at the sulfonamide nitrogen enhances water solubility for renal excretion .
Key Findings :
-
The compound’s clearance in mice is 53 mL/min/kg, with oral bioavailability ≥55% .
-
No significant inhibition of CYP isoforms (IC₅₀ > 10 μM), suggesting low drug-drug interaction risk .
Coordination Chemistry
The sulfonamide nitrogen and oxadiazole oxygen act as ligands for metal ions:
-
Cu(II) Complexation :
Forms a stable complex with CuCl₂ in methanol, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm). -
Applications :
Metal complexes show enhanced antimicrobial activity compared to the parent compound.
Photochemical Reactions
Under UV light (254 nm), the compound undergoes C-S bond cleavage in the sulfonamide group, generating 4-fluoro-2-methylbenzenesulfonic acid and a heterocyclic amine derivative .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Structural and Functional Comparisons
1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a common feature in all listed compounds. Its planar structure and capacity for hydrogen bonding (via nitrogen and oxygen atoms) make it a versatile pharmacophore. In the target compound, this core likely enhances metabolic stability compared to more labile heterocycles like imidazoles .
Substituent Effects
- Pyridine vs. Phenyl Groups : The target compound’s 6-ethoxypyridinyl group contrasts with phenyl derivatives (e.g., 4-nitrophenyl in ). The ethoxy group may improve solubility, while pyridine’s basic nitrogen could facilitate interactions with acidic residues in biological targets.
- Sulfonamide vs. Carboxamide: The 4-fluoro-2-methylbenzenesulfonamide substituent differentiates the target from carboxamide-containing analogs (e.g., ). Sulfonamides are known for strong hydrogen-bonding and protease resistance, often seen in enzyme inhibitors (e.g., carbonic anhydrase) .
- Fluorine Substituents : The 4-fluoro group on the benzene ring may enhance metabolic stability and membrane permeability, similar to trifluoromethyl groups in ’s compound 49 .
Q & A
Q. How to optimize reaction yields for the critical oxadiazole ring-forming step?
- Employ microwave-assisted synthesis (100–120°C, 30 min) to accelerate cyclization.
- Use Dean-Stark traps to remove water in refluxing toluene, shifting equilibrium toward product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
